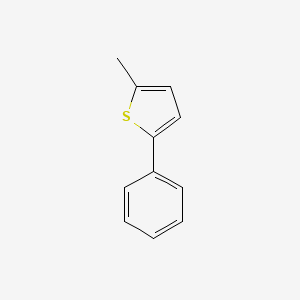

2-Methyl-5-phenylthiophene

Description

BenchChem offers high-quality 2-Methyl-5-phenylthiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-5-phenylthiophene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-phenylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10S/c1-9-7-8-11(12-9)10-5-3-2-4-6-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEKXRPVOSZHILM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428839 | |

| Record name | 2-methyl-5-phenylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5069-26-1 | |

| Record name | 2-methyl-5-phenylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-5-phenylthiophene

This document provides a comprehensive technical overview of 2-Methyl-5-phenylthiophene (CAS No. 5069-26-1), a heterocyclic aromatic compound of significant interest to researchers in organic synthesis, materials science, and drug discovery. This guide delves into its physicochemical properties, established synthetic routes with detailed protocols, spectroscopic characterization, and potential applications, offering field-proven insights for scientific professionals.

Introduction and Core Compound Profile

2-Methyl-5-phenylthiophene is a disubstituted thiophene, featuring a methyl group at the 2-position and a phenyl group at the 5-position of the thiophene ring. The thiophene core is an important structural motif in many functional materials and biologically active molecules.[1][2] The presence of the phenyl and methyl substituents on this scaffold creates a molecule with specific steric and electronic properties that can be exploited in further chemical transformations or for the tuning of material properties. Its structure combines the electron-rich nature of the thiophene ring with the aromatic stability of the benzene ring, making it a valuable building block in medicinal chemistry and organic electronics.

The fundamental structure is identified by the following key identifiers:

-

IUPAC Name: 2-methyl-5-phenylthiophene[3]

-

CAS Number: 5069-26-1[3]

-

Molecular Formula: C₁₁H₁₀S[3]

-

SMILES: CC1=CC=C(S1)C2=CC=CC=C2[3]

Physicochemical and Computed Properties

Understanding the physical and chemical properties of 2-Methyl-5-phenylthiophene is critical for its handling, purification, and application in experimental settings. The compound is described as a light brown crystalline solid.[4] A summary of its key properties is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 174.26 g/mol | [3] |

| Appearance | Light brown crystalline solid | [4] |

| Solubility | Insoluble in water | [4] |

| XLogP3 | 3.7 | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Hydrogen Bond Acceptors | 1 | [3] |

| Rotatable Bond Count | 1 | [3] |

Table 1: Key Physicochemical Properties of 2-Methyl-5-phenylthiophene.

Synthesis and Mechanistic Rationale

The formation of the C-C bond between the thiophene and phenyl rings is the crucial step in the synthesis of 2-Methyl-5-phenylthiophene. Palladium-catalyzed cross-coupling reactions are the most prevalent and efficient methods for achieving this transformation, offering high yields and functional group tolerance. The Suzuki-Miyaura and Stille couplings are particularly well-suited for this purpose.

Preferred Synthetic Route: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium(0) complex.[5] For the synthesis of 2-Methyl-5-phenylthiophene, this typically involves the reaction of a halogenated 2-methylthiophene with phenylboronic acid. The reaction is favored due to the stability of the boronic acid reagents and the generally mild reaction conditions.

The choice of a 5-halo-2-methylthiophene (e.g., 5-bromo-2-methylthiophene) as the starting material is strategic. The C5 position of the thiophene ring is more susceptible to electrophilic attack and subsequent coupling reactions compared to other positions, especially in the presence of an electron-donating methyl group at C2.[6]

Below is a diagram illustrating the catalytic cycle of the Suzuki-Miyaura reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Synthesis

This protocol is adapted from established procedures for the synthesis of similar 2-arylthiophenes.[7][8]

Materials:

-

5-Bromo-2-methylthiophene

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium phosphate (K₃PO₄) or Sodium Carbonate (Na₂CO₃)[5]

-

1,4-Dioxane and Water (4:1 solvent mixture)[7]

-

Nitrogen gas supply

-

Standard reflux apparatus

Procedure:

-

Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-methylthiophene (1 eq), phenylboronic acid (1.1 eq), and potassium phosphate (2 eq).

-

Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (2.5 mol%).

-

Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Under a positive nitrogen pressure, add the 1,4-dioxane/water (4:1) solvent mixture via syringe. The solvent mixture is crucial as it facilitates the dissolution of both the organic and inorganic reagents.[7]

-

Reaction: Heat the mixture to 90°C and allow it to reflux with vigorous stirring for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-Methyl-5-phenylthiophene.

Alternative Synthetic Route: Stille Coupling

The Stille coupling provides an alternative C-C bond formation strategy, reacting an organotin compound with an organic halide, also catalyzed by palladium(0).[9][10] In this case, one could react 5-bromo-2-methylthiophene with phenyltrimethylstannane or 2-(trimethylstannyl)-5-methylthiophene with bromobenzene. While effective, the primary drawback of the Stille coupling is the toxicity and difficulty in removing organotin byproducts.[9]

Spectroscopic Characterization

The structural elucidation of 2-Methyl-5-phenylthiophene relies on standard spectroscopic techniques. The expected data, based on analogous compounds and spectral databases, are summarized below.[3][11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the two thiophene protons, and the five phenyl protons.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| Phenyl-H | 7.20 - 7.60 | Multiplet | - |

| Thiophene-H (C4) | ~6.95 | Doublet | ~3.6 Hz |

| Thiophene-H (C3) | ~6.70 | Doublet | ~3.6 Hz |

| Methyl-H (C2) | ~2.50 | Singlet | - |

Table 2: Predicted ¹H NMR Spectral Data for 2-Methyl-5-phenylthiophene.

¹³C NMR: The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Phenyl C (quaternary) | ~135 |

| Thiophene C-Ph (C5) | ~144 |

| Thiophene C-Me (C2) | ~138 |

| Phenyl C-H | 125 - 129 |

| Thiophene C-H (C4) | ~126 |

| Thiophene C-H (C3) | ~124 |

| Methyl-C | ~15 |

Table 3: Predicted ¹³C NMR Spectral Data for 2-Methyl-5-phenylthiophene.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the key functional groups and bond vibrations within the molecule.

| Wavenumber (cm⁻¹) | Vibration Type |

| 3100 - 3000 | C-H stretch (aromatic) |

| 2950 - 2850 | C-H stretch (methyl) |

| 1600 - 1450 | C=C stretch (aromatic rings) |

| ~800 | C-S stretch (thiophene) |

| 760 & 690 | C-H out-of-plane bend (monosubst. benzene) |

Table 4: Key Predicted IR Absorption Bands.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For 2-Methyl-5-phenylthiophene, the molecular ion peak (M⁺) is expected at an m/z of approximately 174.05, corresponding to the molecular formula C₁₁H₁₀S.[3]

The following diagram outlines a typical workflow for the synthesis and subsequent characterization of the target compound.

Caption: General workflow for synthesis and characterization.

Reactivity and Potential Applications

Thiophene-containing compounds are integral to various fields due to their unique electronic properties.[2] 2-Methyl-5-phenylthiophene serves as a versatile intermediate for creating more complex molecular architectures.

-

Pharmaceuticals: The thiophene ring is a known bioisostere of the phenyl ring and is present in numerous approved drugs. This compound can act as a scaffold for developing new therapeutic agents.[1][13]

-

Organic Electronics: Aryl-thiophenes are fundamental units in the construction of organic semiconductors, polymers for organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).[2] The specific substitution pattern of 2-Methyl-5-phenylthiophene can be used to fine-tune the electronic and morphological properties of these materials.

-

Flavor and Fragrance: Simple thiophenes are sometimes used as flavoring agents.[14][15] While this specific compound is not primarily known for this use, related structures have applications in this industry.

Safety and Handling

According to available safety data, 2-Methyl-5-phenylthiophene does not contain substances considered hazardous to health at their given concentration under standard GHS classifications.[4] However, as with all laboratory chemicals, appropriate safety precautions should be taken.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[16]

-

Handling: Wash hands thoroughly after handling. Avoid breathing dust. Use in a well-ventilated area.[16][17]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed.[4]

-

Fire Safety: In case of fire, use carbon dioxide, dry chemical, or foam. Thermal decomposition can produce irritating gases and vapors, including sulfur oxides.[4]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

This guide provides a foundational understanding of 2-Methyl-5-phenylthiophene. The detailed protocols and characterization data serve as a valuable resource for scientists engaged in the synthesis and application of novel heterocyclic compounds.

References

-

The Good Scents Company. (n.d.). 2-ethyl-5-methyl thiophene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7578805, 2-Methyl-5-phenylthiophene. Retrieved from [Link]

-

Rizwan, K., et al. (2014). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 8(1), 74. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83655, 2-Acetyl-5-methylthiophene. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-acetyl-5-methyl thiophene. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Thiophene,2-methyl-5-(methylthio)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11126, 2-Methylthiophene. Retrieved from [Link]

-

Rizwan, K., et al. (2014). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). CN102115468B - Synthesis method of 2, 5-disubstituted thiophene compound.

-

Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Reactivity Studies for the Synthesis of 5-Phenylthiophene-2-carbaldehyde by a Suzuki–Miyaura Coupling. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Thiophene, 2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-methyl thiophene. Retrieved from [Link]

-

Al-Masum, M., & Al-Muntaser, A. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Journal of the Serbian Chemical Society, 83(10), 1141-1152. Available from: [Link]

-

Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Stille Polycondensation: A Multifaceted Approach towards the Synthesis of Polymers with Semiconducting Properties. Retrieved from [Link]

-

Al-Qahtani, M. H., et al. (2026). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. PMC. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-phenylthiophene. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Retrieved from [Link]

-

Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 36628, 2-Methyl-5-propylthiophene. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Thiophene,2-methyl-5-(methylthio)- (CAS 40990-29-2). Retrieved from [Link]

-

ResearchGate. (2025). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. Retrieved from [Link]

-

Chemistry Stack Exchange. (2022). How to interpret this pair of IR and 1H NMR spectra?. Retrieved from [Link]

-

MDPI. (n.d.). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 56645576, Azd-5069. Retrieved from [Link]

Sources

- 1. Thiophene compounds 3 page [m.chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. 2-Methyl-5-phenylthiophene | C11H10S | CID 7578805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. books.rsc.org [books.rsc.org]

- 6. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Stille Coupling [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 2-Methylthiophene(554-14-3) 1H NMR spectrum [chemicalbook.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2-Acetyl-5-methylthiophene | C7H8OS | CID 83655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 2-Methylthiophene | C5H6S | CID 11126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

Molecular weight and formula of 2-Methyl-5-phenylthiophene

An In-depth Technical Guide to 2-Methyl-5-phenylthiophene

This guide provides a comprehensive overview of 2-Methyl-5-phenylthiophene, a heterocyclic aromatic compound of interest to researchers in materials science and drug development. We will delve into its fundamental properties, synthesis, and characterization, offering field-proven insights and detailed methodologies.

Core Molecular Attributes

2-Methyl-5-phenylthiophene is a substituted thiophene derivative featuring a methyl group at the 2-position and a phenyl group at the 5-position of the thiophene ring. Its core attributes are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀S | [1][2] |

| Molecular Weight | 174.26 g/mol | [1][2][3] |

| CAS Number | 5069-26-1 | [1][2][3] |

| IUPAC Name | 2-methyl-5-phenylthiophene | [1] |

Synthesis of 2-Methyl-5-phenylthiophene: A Mechanistic Perspective

The synthesis of 2-Methyl-5-phenylthiophene is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling. These methods offer high yields and good functional group tolerance.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds.[4] In the context of synthesizing 2-Methyl-5-phenylthiophene, this typically involves the reaction of a thiophene derivative with a phenylboronic acid derivative in the presence of a palladium catalyst and a base.[4][5]

A common strategy involves the coupling of 2-bromo-5-methylthiophene with phenylboronic acid. The choice of a brominated thiophene is strategic, as the carbon-bromine bond is sufficiently reactive for oxidative addition to the palladium(0) catalyst, initiating the catalytic cycle.[5] The regioselectivity of the reaction is high, with the coupling preferentially occurring at the 5-position of the thiophene ring.[6]

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize 2-Methyl-5-phenylthiophene from 2-bromo-5-methylthiophene and phenylboronic acid.

Materials:

-

2-bromo-5-methylthiophene

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask, add 2-bromo-5-methylthiophene (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a magnetic stir bar.

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

-

Add toluene and water (typically a 4:1 to 10:1 ratio).

-

In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in toluene.

-

Add the catalyst solution to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature.

-

Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to afford 2-Methyl-5-phenylthiophene.

Stille Cross-Coupling

The Stille coupling provides an alternative route, reacting an organotin compound with an organic halide.[7][8] For the synthesis of 2-Methyl-5-phenylthiophene, this could involve the reaction of 2-methyl-5-(tributylstannyl)thiophene with iodobenzene or 2-bromo-5-methylthiophene with phenyltributyltin, catalyzed by a palladium complex. A key advantage of the Stille coupling is the stability of the organotin reagents.[7]

Conceptual Workflow: Cross-Coupling Synthesis

Caption: Palladium-catalyzed cross-coupling routes to 2-Methyl-5-phenylthiophene.

Structural Elucidation and Spectroscopic Data

The identity and purity of synthesized 2-Methyl-5-phenylthiophene are confirmed using a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural characterization of organic molecules.[9]

-

¹H NMR: The proton NMR spectrum of 2-Methyl-5-phenylthiophene is expected to show distinct signals for the methyl protons, the thiophene ring protons, and the phenyl ring protons. The methyl protons will appear as a singlet, typically in the range of δ 2.3-2.5 ppm.[10] The protons on the thiophene ring will appear as doublets in the aromatic region, and the phenyl protons will exhibit a multiplet, also in the aromatic region.[10]

-

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule. The spectrum will show signals for the methyl carbon, the carbons of the thiophene ring, and the carbons of the phenyl ring. The chemical shifts of the thiophene carbons are characteristic and help to confirm the substitution pattern.

| ¹H NMR (CDCl₃) | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Methyl Protons | ~2.4-2.5 | Singlet |

| Thiophene Protons | ~6.7-7.1 | Doublets |

| Phenyl Protons | ~7.2-7.6 | Multiplet |

| ¹³C NMR (CDCl₃) | Expected Chemical Shift (δ, ppm) |

| Methyl Carbon | ~15 |

| Thiophene Carbons | ~123-142 |

| Phenyl Carbons | ~125-135 |

Note: The exact chemical shifts can vary depending on the solvent and the specific NMR instrument used.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 2-Methyl-5-phenylthiophene, the molecular ion peak (M⁺) would be observed at m/z = 174, corresponding to its molecular weight.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The spectrum of 2-Methyl-5-phenylthiophene would show characteristic C-H stretching vibrations for the aromatic and methyl groups, as well as C=C stretching vibrations for the aromatic rings.

Applications and Future Directions

Thiophene-based compounds are widely utilized in the development of organic electronic materials, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), due to their favorable electronic properties.[11] They are also important building blocks in the synthesis of pharmaceuticals and agrochemicals.[11] The specific substitution pattern of 2-Methyl-5-phenylthiophene makes it a valuable intermediate for the synthesis of more complex molecules with potential biological activity or interesting material properties.[11]

Safety Information

2-Methyl-5-phenylthiophene should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including gloves and safety glasses.[3] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

-

PubChem. 2-Methyl-5-phenylthiophene. National Center for Biotechnology Information. [Link]

-

Rizwan, M., et al. (2014). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal. [Link]

-

Royal Society of Chemistry. (2012). Reactivity Studies for the Synthesis of 5-Phenylthiophene-2-carbaldehyde by a Suzuki–Miyaura Coupling. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

-

Organic Chemistry Portal. Stille Coupling. [Link]

-

Chemistry LibreTexts. Stille Coupling. [Link]

-

Khan, K. M., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. RSC Advances. [Link]

-

Patel, H., et al. (2015). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. Molbank. [Link]

- Google Patents. Synthesis method of 2, 5-disubstituted thiophene compound.

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

Sources

- 1. 2-Methyl-5-phenylthiophene | C11H10S | CID 7578805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 5069-26-1|2-Methyl-5-phenylthiophene|BLD Pharm [bldpharm.com]

- 4. books.rsc.org [books.rsc.org]

- 5. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stille Coupling [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 10. CN102115468B - Synthesis method of 2, 5-disubstituted thiophene compound - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Methyl-5-phenylthiophene

Prepared by: Gemini, Senior Application Scientist

Introduction

2-Methyl-5-phenylthiophene is a substituted aromatic heterocycle of significant interest in the fields of medicinal chemistry and materials science. As a derivative of thiophene, a core scaffold in numerous pharmaceuticals and organic electronic materials, understanding its precise molecular structure and electronic properties is paramount for its application in drug development and advanced material synthesis.[1] This technical guide provides a comprehensive analysis of the key spectroscopic data essential for the unambiguous identification and characterization of 2-Methyl-5-phenylthiophene, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

This document is designed for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral output. Each section includes a detailed, field-proven experimental protocol, a structured summary of expected spectral data, and an expert interpretation to provide a holistic and practical understanding of the molecule's spectroscopic signature.

Molecular Structure and Physicochemical Properties

A precise understanding of the molecular architecture is the foundation for all spectroscopic interpretation. The structure of 2-Methyl-5-phenylthiophene, with the systematic atom numbering used for subsequent NMR assignments, is presented below.

Molecular Diagram

Caption: Molecular structure of 2-Methyl-5-phenylthiophene.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀S | [2] |

| Molecular Weight | 174.26 g/mol | [2] |

| CAS Number | 5069-26-1 | [2] |

| IUPAC Name | 2-methyl-5-phenylthiophene | [2] |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a primary technique for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of hydrogen atoms.

Experimental Protocol: ¹H NMR Spectroscopy

A standardized protocol for acquiring high-quality ¹H NMR data is crucial for reproducibility and accurate interpretation.

Workflow: ¹H NMR Data Acquisition

Caption: Standardized workflow for ¹H NMR analysis.

Predicted ¹H NMR Data

While a complete experimental spectrum for 2-Methyl-5-phenylthiophene is not available in public databases, a highly accurate prediction can be synthesized from the known spectra of 2-methylthiophene[3] and 2-phenylthiophene.[4][5]

| Assigned Protons (See Diagram) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -CH₃ (on C¹²) | ~2.50 | Singlet (s) | 3H | - |

| H³ | ~6.77 | Doublet (d) | 1H | J(H³-H⁴) ≈ 3.5 Hz |

| H⁴ | ~7.10 | Doublet (d) | 1H | J(H⁴-H³) ≈ 3.5 Hz |

| Phenyl H (ortho) | ~7.55 | Doublet (d) | 2H | ~7.6 Hz |

| Phenyl H (meta) | ~7.38 | Triplet (t) | 2H | ~7.6 Hz |

| Phenyl H (para) | ~7.28 | Triplet (t) | 1H | ~7.4 Hz |

Interpretation and Causality

-

Methyl Protons (-CH₃): The methyl group attached to the thiophene ring is expected to appear as a sharp singlet around 2.50 ppm.[3] Its chemical shift is downfield from typical aliphatic protons due to the slight deshielding effect of the aromatic thiophene ring. The singlet multiplicity confirms the absence of adjacent protons.

-

Thiophene Protons (H³ and H⁴): The two protons on the thiophene ring form a simple AX spin system. They are expected as two doublets. The proton at the 3-position (H³) is adjacent to the methyl-substituted carbon and is predicted to be slightly upfield (~6.77 ppm) compared to the proton at the 4-position (H⁴, ~7.10 ppm), which is adjacent to the phenyl-substituted carbon. The characteristic coupling constant for vicinal protons on a thiophene ring is approximately 3.5 Hz.

-

Phenyl Protons: The phenyl group protons will appear in the typical aromatic region (7.2-7.6 ppm). Due to the electronic influence of the thiophene substituent, the ortho protons (adjacent to the thiophene ring) are the most deshielded (~7.55 ppm). The meta and para protons will appear further upfield, with complex splitting patterns that resolve into overlapping triplets and doublets.[4]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides critical information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that for ¹H NMR but requires different acquisition parameters to account for the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Workflow: ¹³C NMR Data Acquisition

Caption: Standardized workflow for ¹³C NMR analysis.

Predicted ¹³C NMR Data

The chemical shifts are predicted based on data for substituted thiophenes.[4] Quaternary carbons (those without attached protons) typically show lower intensity peaks.

| Assigned Carbon (See Diagram) | Predicted Chemical Shift (δ, ppm) |

| C¹² (-CH₃) | ~15.5 |

| C³ | ~124.0 |

| C⁴ | ~127.0 |

| Phenyl C (para) | ~127.5 |

| Phenyl C (meta) | ~129.0 |

| Phenyl C (ortho) | ~125.5 |

| C⁶ (ipso-Phenyl) | ~134.5 |

| C² (Thiophene) | ~139.0 |

| C⁵ (Thiophene) | ~143.0 |

Interpretation and Causality

-

Aliphatic Carbon (C¹²): The methyl carbon provides the only signal in the aliphatic region, expected around 15.5 ppm.

-

Aromatic Carbons (Thiophene and Phenyl): All other carbons are sp² hybridized and appear in the aromatic region (120-145 ppm).

-

Protonated Carbons: The carbons bearing hydrogen atoms (C³, C⁴, and the ortho, meta, para carbons of the phenyl ring) are expected between ~124 and 129 ppm. Their exact shifts are influenced by the electronic effects of the substituents.

-

Quaternary Carbons: The four quaternary carbons (C², C⁵, C⁶) are deshielded and appear further downfield. C² and C⁵ are part of the electron-rich thiophene ring and are significantly influenced by the sulfur heteroatom and the substituents. The ipso-carbon of the phenyl ring (C⁶) is also found in this region. The C⁵ carbon, bonded to the electron-withdrawing phenyl group, is predicted to be the most downfield signal.

-

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups and structural features of a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

ATR is a common technique for solid and liquid samples, requiring minimal preparation. Information from PubChem indicates an ATR-IR spectrum was acquired on a Bruker Tensor 27 FT-IR instrument.[2]

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent-moistened cloth (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of air (CO₂, H₂O) and the instrument itself.

-

Sample Application: Place a small amount of the 2-Methyl-5-phenylthiophene sample directly onto the ATR crystal, ensuring complete coverage.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Expected IR Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group / Feature |

| 3100 - 3000 | C-H Stretch | Aromatic (Thiophene & Phenyl) |

| 2950 - 2850 | C-H Stretch | Aliphatic (-CH₃) |

| 1600 - 1585 | C=C Stretch | Aromatic Ring |

| 1500 - 1400 | C=C Stretch | Aromatic Ring |

| 820 - 780 | C-H Out-of-Plane Bend | 2,5-disubstituted Thiophene |

| 770 - 730 | C-H Out-of-Plane Bend | Monosubstituted Phenyl |

| 710 - 690 | C-H Out-of-Plane Bend | Monosubstituted Phenyl |

Interpretation and Causality

-

Aromatic C-H Stretch: A key diagnostic feature for aromatic compounds is the C-H stretching vibration, which appears at wavenumbers slightly above 3000 cm⁻¹.[6]

-

Aliphatic C-H Stretch: The C-H stretches from the methyl group will be observed just below 3000 cm⁻¹.

-

Aromatic Ring Vibrations: The C=C stretching vibrations within both the thiophene and phenyl rings give rise to a series of characteristic sharp peaks in the 1600-1400 cm⁻¹ region.

-

Out-of-Plane Bending (Fingerprint Region): The most diagnostic peaks for the substitution pattern are in the fingerprint region (< 900 cm⁻¹). A strong band expected between 820-780 cm⁻¹ is characteristic of a 2,5-disubstituted thiophene ring.[7] Additionally, two strong bands, one near 750 cm⁻¹ and another near 700 cm⁻¹, are indicative of a monosubstituted phenyl ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS). The sample is vaporized in a high vacuum environment.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged radical ion known as the molecular ion (M⁺•).

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic charged ions and neutral radicals.

-

Mass Analysis: The positively charged ions (both the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: Ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Predicted Mass Spectrum Data

| m/z | Proposed Ion | Comments |

| 174 | [C₁₁H₁₀S]⁺• | Molecular Ion (M⁺•) . Expected to be an intense peak. |

| 159 | [M - CH₃]⁺ | Loss of a methyl radical from the molecular ion. |

| 115 | [C₉H₇]⁺ | A common fragment in phenyl-containing compounds. |

| 97 | [C₅H₅S]⁺ | Thiophene ring with methyl group. |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

Interpretation and Proposed Fragmentation Pathway

The fragmentation of 2-Methyl-5-phenylthiophene under EI conditions is expected to be governed by the stability of the aromatic rings.

-

Molecular Ion (M⁺•): The molecular ion peak at m/z = 174 should be prominent, reflecting the stability of the conjugated aromatic system.[2]

-

Loss of Methyl Radical: A common fragmentation pathway for methylated aromatics is the loss of the methyl group (•CH₃, 15 Da) to form a stable cation at m/z 159.

-

Other Fragments: Cleavage of the bond between the two rings can lead to fragments corresponding to the phenyl cation ([C₆H₅]⁺, m/z = 77) and the methyl-thiophene cation ([C₅H₅S]⁺, m/z = 97).[8] Further fragmentation of the thiophene ring or loss of acetylene from the phenyl-containing fragments can lead to smaller ions like m/z 115.

Diagram: Proposed EI-MS Fragmentation dot digraph "Fragmentation_Pathway" { graph [fontname="sans-serif", fontsize=10]; node [shape=box, style=rounded, fontname="sans-serif", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="sans-serif", fontsize=10, color="#EA4335"];

}

Sources

- 1. Thiophene(110-02-1) 13C NMR spectrum [chemicalbook.com]

- 2. 2-Methyl-5-phenylthiophene | C11H10S | CID 7578805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Methylthiophene(554-14-3) 1H NMR [m.chemicalbook.com]

- 4. 2-Phenylthiophene | C10H8S | CID 69999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 7. spectrabase.com [spectrabase.com]

- 8. Thiophene, 2-methyl- [webbook.nist.gov]

Unlocking the Potential of Organic Electronics: A Theoretical Guide to Thiophene-Based Semiconductors

Abstract

Thiophene-based π-conjugated organic materials are at the forefront of semiconductor research, powering advancements in flexible displays, wearable sensors, and next-generation solar cells.[1][2] The remarkable versatility of the thiophene motif allows for precise tuning of electronic and optical properties through synthetic chemistry.[3] However, a deep understanding of the intricate interplay between molecular structure, solid-state packing, and device performance is paramount for rational design of high-performance materials.[1][2] This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate these critical structure-property relationships. We will explore how quantum chemical calculations and molecular dynamics simulations provide invaluable insights into the electronic structure, optical behavior, and charge transport characteristics of thiophene-based organic semiconductors, paving the way for the accelerated discovery of next-generation materials for organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).[1][2]

The Thiophene Building Block: A Foundation for Organic Electronics

The humble thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is the cornerstone of a vast library of organic semiconducting materials.[1] Its electron-rich nature, coupled with the ability to readily polymerize or be incorporated into larger conjugated systems, makes it an ideal building block for tuning the electronic properties of organic materials.[3] The properties of thiophene-based semiconductors are not solely determined by the individual molecule but are profoundly influenced by intermolecular interactions and the way molecules arrange themselves in the solid state.[1][2] Theoretical studies are therefore indispensable for predicting and understanding these complex relationships.

The Importance of Molecular Architecture

The design of high-performance organic semiconductors requires a thorough understanding of both intramolecular and intermolecular factors.[1] Key molecular design strategies for thiophene-based materials include:

-

Donor-Acceptor (D-A) Architectures: A prevalent strategy involves combining electron-donating thiophene units with electron-accepting moieties. This intramolecular charge transfer can be fine-tuned to control the material's bandgap and absorption properties.[4]

-

Fused Thiophene Systems: Fusing thiophene rings into larger, more rigid structures can enhance π-orbital overlap and improve charge carrier mobility.[1]

-

Side-Chain Engineering: The strategic placement of side chains on the thiophene backbone can influence solubility, molecular packing, and thin-film morphology.[4]

The Theoretical Toolkit: Simulating the Behavior of Thiophene-Based Semiconductors

A multi-pronged theoretical approach is essential to capture the multifaceted nature of thiophene-based organic semiconductors. This typically involves a combination of quantum chemical calculations to probe the electronic properties of individual molecules and molecular dynamics simulations to understand the collective behavior in thin films.

Quantum Chemical Calculations: Unveiling Electronic and Optical Properties

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful quantum mechanical methods used to investigate the electronic structure and excited-state properties of molecules.[4][5] These methods provide crucial insights into:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are critical parameters that govern charge injection and transport in devices.[4][6]

-

Bandgap: The energy difference between the HOMO and LUMO levels determines the material's optical absorption and its potential application in optoelectronic devices.[4][6]

-

Absorption Spectra: TD-DFT calculations can predict the absorption spectrum of a molecule, providing a direct comparison with experimental data and guiding the design of materials with tailored light-harvesting capabilities.[5][6]

-

Reorganization Energy: This parameter quantifies the geometric relaxation energy upon charge transfer and is a key factor in determining charge hopping rates.[6]

-

Molecule Building and Geometry Optimization:

-

Construct the 3D structure of the thiophene-based molecule using a molecular editor.

-

Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)) to find the lowest energy conformation. This step is crucial as the molecular geometry significantly impacts the electronic properties.

-

-

Single-Point Energy Calculation:

-

Using the optimized geometry, perform a single-point energy calculation to obtain the HOMO and LUMO energy levels.

-

-

TD-DFT for Optical Properties:

-

To calculate the absorption spectrum, perform a TD-DFT calculation on the optimized geometry. This will provide the excitation energies and oscillator strengths of the electronic transitions.

-

-

Analysis of Results:

-

Extract the HOMO, LUMO, and bandgap energies.

-

Visualize the HOMO and LUMO orbitals to understand the distribution of electron density.

-

Plot the calculated absorption spectrum and compare it with experimental data if available.

-

Diagram: Quantum Chemical Workflow for Thiophene Semiconductors

Caption: A typical workflow for calculating the electronic and optical properties of thiophene-based semiconductors using DFT and TD-DFT.

Molecular Dynamics Simulations: Probing Morphology and Charge Transport

While quantum chemistry excels at the single-molecule level, understanding the performance of a material in a device requires knowledge of its solid-state morphology.[7] Molecular dynamics (MD) simulations are a powerful tool to investigate the collective behavior of molecules and predict the morphology of thin films.[8][9] MD simulations can provide insights into:

-

Molecular Packing and Ordering: The relative orientation of molecules in the solid state dictates the strength of electronic coupling between them, which is a critical factor for efficient charge transport.[1][10]

-

Thin-Film Morphology: MD simulations can model the process of film formation, revealing the influence of processing conditions, such as solvent choice and annealing temperature, on the final morphology.[7]

-

Charge Carrier Mobility: By parameterizing force fields from quantum chemical calculations, MD simulations can be used in conjunction with charge transport models to predict charge carrier mobilities.

-

System Setup:

-

Create a simulation box containing a large number of thiophene-based molecules.

-

Choose an appropriate force field (e.g., OPLS-AA or a custom-parameterized force field) that accurately describes the intermolecular interactions.

-

Add solvent molecules to the simulation box if simulating solution processing.

-

-

Equilibration:

-

Perform an energy minimization to remove any steric clashes.

-

Gradually heat the system to the desired temperature and then equilibrate it under constant temperature and pressure (NPT ensemble) to achieve a stable density.[8]

-

-

Production Run:

-

Run the simulation for a sufficiently long time to sample the conformational space and observe the evolution of the morphology.

-

-

Analysis:

-

Analyze the trajectories to calculate properties such as the radial distribution function (to assess molecular packing), order parameters (to quantify molecular orientation), and the density profile of the film.

-

Visualize the final morphology to identify crystalline and amorphous regions.

-

Diagram: Molecular Dynamics Simulation Workflow

Caption: A generalized workflow for performing molecular dynamics simulations to study the morphology of thiophene-based organic semiconductor thin films.

Structure-Property Relationships in Action: Case Studies

The true power of theoretical studies lies in their ability to establish clear connections between molecular design and material performance.

Tuning Electronic Properties through Oligomer Length

DFT studies on a series of thiophene-isoindigo co-oligomers have shown that increasing the number of thiophene units leads to an upward shift in the HOMO level, while the LUMO level remains relatively unchanged.[4] This demonstrates that the electrochemical and optical properties can be systematically tuned by varying the length of the conjugated thiophene segment.[4]

| Number of Thiophene Units (n) | Calculated HOMO (eV) | Calculated LUMO (eV) | Calculated Bandgap (eV) |

| 1 | -5.50 | -3.50 | 2.00 |

| 2 | -5.35 | -3.51 | 1.84 |

| 3 | -5.28 | -3.52 | 1.76 |

| 4 | -5.24 | -3.52 | 1.72 |

| Note: These are representative values to illustrate the trend and may not correspond to a specific study. |

The Impact of Morphology on Charge Transport

The efficiency of charge transport is intimately linked to the relative positions of interacting molecules and, therefore, the crystal packing.[10] In many π-conjugated molecules, a herringbone packing motif is observed, which can lead to two-dimensional charge transport within the stacked layers.[10] Theoretical calculations have shown that the electronic transfer integrals, a measure of the electronic coupling between molecules, are extremely sensitive to the molecular packing.[11] This highlights the critical importance of controlling the thin-film morphology to achieve high charge carrier mobilities.[11]

The Frontier: Non-Fullerene Acceptors and Beyond

Recent research has focused on the development of non-fullerene acceptors (NFAs) for organic solar cells, as their optical and electronic properties can be more readily tuned compared to traditional fullerene-based acceptors.[12] Theoretical studies play a crucial role in the rational design of these novel materials by predicting their electronic energy levels and absorption characteristics to ensure efficient charge transfer when paired with a donor material.[12][13]

Furthermore, the emergence of thiophene-based covalent organic frameworks (COFs) represents a new frontier.[3] These crystalline, porous materials offer a high degree of structural order, which is beneficial for charge transport.[3] Theoretical simulations are essential for understanding charge carrier generation, separation, and mobility within these complex, ordered architectures.[3]

Conclusion and Future Outlook

Theoretical and computational studies have become an indispensable tool in the field of organic electronics. By providing a molecular-level understanding of the intricate relationships between structure and properties, these methods enable the rational design of novel thiophene-based organic semiconductors with enhanced performance. The continued development of more accurate and efficient computational techniques, coupled with a close collaboration between theorists and experimentalists, will undoubtedly accelerate the discovery of next-generation materials for a wide range of organic electronic applications.

References

-

Thiophene-Based Covalent Organic Frameworks: Synthesis, Photophysics and Light-Driven Applications. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

-

Ozturk, T., et al. (2017). Thiophene-Based Organic Semiconductors. Polymer Science: A Comprehensive Reference. [Link]

-

Molecular-Level Insight into Impact of Solvent Additives on Film Formation Kinetics and Molecular Packing in Y6-based Organic Solar Cells. (n.d.). CityUHK Scholars. Retrieved January 23, 2026, from [Link]

-

From Monolayer to Bulk: Thin-Film-Specific Polymorphic Transitions of a Molecular Semiconductor. (2026). Chemistry of Materials. [Link]

-

Zotti, G., et al. (2004). Thiophene oligomers as polythiophene models. 2. Electrochemistry and in situ ESR of end-capped oligothienyls in the solid state. Evidence for.pi.-dimers in solution. Journal of the American Chemical Society, 126(41), 13363-13376. [Link]

-

Coropceanu, V., et al. (2007). Charge Transport in Organic Semiconductors. Chemical Reviews, 107(4), 926-952. [Link]

-

Structure–Property Relationship of Thiophene-Isoindigo Co-Oligomers: A First-Principles Study. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

-

Ozturk, T., et al. (2017). Thiophene-Based Organic Semiconductors. ResearchGate. [Link]

-

A theoretical study of non-fullerene electron acceptor-based on thiophene derivatives for organic solar cells. (2025). ResearchGate. [Link]

-

Computational Study of New Small Molecules based Thiophene as Donor Materials for Bulk Heterojunction Photovoltaic Cells. (2025). ResearchGate. [Link]

-

Density Functional Theory Studies on Electronic Properties of Thiophene S-oxides as Aromatic Dienophiles for Reactivity Prediction in Diels-Alder Reactions. (2025). ResearchGate. [Link]

-

Hrovat, D. A., & Borden, W. T. (1997). Theoretical Investigation of Thiophene Oligomers: A Spin-Coupled Study. The Journal of Physical Chemistry A, 101(26), 4883-4888. [Link]

-

A Molecular Dynamics Study of Mechanical and Conformational Properties of Conjugated Polymer Thin Films. (n.d.). Macromolecules. [Link]

-

Charge Transport in Organic Semiconductors. (2011). Springer. [Link]

-

Explore the Structural and Electronic Properties at the Organic/Organic Interfaces of Thiophene-Based Supramolecular Architectures. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

-

Density Functional Theory Studies on Electronic Properties of Thiophene S-oxides as Aromatic Dienophiles for Reactivity Predicti. (n.d.). SciSpace. Retrieved January 23, 2026, from [Link]

-

A Thieno[3,4-b]thiophene-Based Non-fullerene Electron Acceptor for High-Performance Bulk-Heterojunction Organic Solar Cells. (2016). Journal of the American Chemical Society. [Link]

-

Oligofluorene−Thiophene Derivatives as High-Performance Semiconductors for Organic Thin Film Transistors. (n.d.). Chemistry of Materials. [Link]

-

Comparative study of thiophene and furan oligomers: unveiling structural, electronic, and optical properties. (n.d.). AIP Publishing. Retrieved January 23, 2026, from [Link]

-

Development of fullerene acceptors and the application of non-fullerene acceptors in organic solar cells. (2024). Frontiers in Chemistry. [Link]

-

Density Functional Theory Calculations of Thiophene - Phenylene Systems And Their Adducts. (2025). Journal of Kufa-Physics. [Link]

-

Perspective Chapter: Charge Transport in Organic Semiconductors -Fundamentals and Improvement Methods. (2025). ResearchGate. [Link]

-

CHAPTER 6: Structure/Property/Processing Relationships for Organic Solar Cells. (n.d.). ResearchGate. [Link]

-

Computational design and experimental investigation of novel thiophene-based organic dyes with N,N-dimethylaminophenyl and morpholinophenyl donors for dye-sensitized solar cells. (n.d.). ResearchGate. [Link]

-

Brédas, J.-L., et al. (2002). Organic semiconductors: A theoretical characterization of the basic parameters governing charge transport. Proceedings of the National Academy of Sciences, 99(9), 5804-5809. [Link]

-

A Highly π-Stacked Organic Semiconductor for Thin Film Transistors Based on Fused Thiophenes. (n.d.). Journal of the American Chemical Society. [Link]

-

Structural and Electronic Properties of Thiophene-Based Supramolecular Architectures: Influence of the Underlying Metal Surfaces. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

-

Al-Issa, S. A., et al. (2015). Design, synthesis, characterization, quantum-chemical calculations and anti-inflammatory activity of novel series of thiophene derivatives. Molecules, 20(8), 14368-14386. [Link]

-

Advancing Organic Solar Cells with Density Functional Theory: A Comprehensive Review of Computed Properties and Applications. (n.d.). ChemRxiv. [Link]

-

A density functional theory study in electronic and structural properties of polythiophene and polypyrrole based systems. (2025). ResearchGate. [Link]

-

A theoretical study of non-fullerene electron acceptor-based on thiophene derivatives for organic solar cells. (n.d.). PlumX. Retrieved January 23, 2026, from [Link]

-

Understanding Structure-Property Relationships in All-Small-Molecule Solar Cells Incorporating a Fullerene or Nonfullerene Acceptor. (2018). ACS Applied Materials & Interfaces. [Link]

-

Molecular dynamics simulations of the structure and the morphology of graphene/polymer nanocomposites. (n.d.). RSC Publishing. Retrieved January 23, 2026, from [Link]

-

Characterization of Furan- and Thiophene-Containing Bispyridyl Oligomers via Spectroscopic, Electrochemical, and TD-DFT Methods. (2019). The Journal of Physical Chemistry C. [Link]

-

Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022). Molecules. [Link]

-

MULTISCALE MODELING OF POLYMER PROCESSING AND ELECTRONIC MATERIALS. (2023). University of Kentucky. [Link]

Sources

- 1. Thiophene-Based Organic Semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Structure–Property Relationship of Thiophene-Isoindigo Co-Oligomers: A First-Principles Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Molecular dynamics simulations of the structure and the morphology of graphene/polymer nanocomposites - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Organic semiconductors: A theoretical characterization of the basic parameters governing charge transport - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. PlumX [plu.mx]

A Senior Application Scientist's Guide to Quantum Chemical Calculations for Phenylthiophene Compounds

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: From Bench to Bits - The Rationale for Computation

Phenylthiophene scaffolds are cornerstones in modern materials science and medicinal chemistry. Their unique electronic structure, born from the fusion of an electron-rich thiophene ring and a tunable phenyl group, makes them exceptional candidates for organic electronics and potent pharmacophores.[1][2] However, synthesizing and testing every conceivable derivative is an intractable task. This is where the predictive power of quantum chemical calculations becomes not just an academic exercise, but a critical, resource-saving tool.

This guide is structured from the perspective of a computational scientist tasked with providing actionable insights. We will move beyond a simple recitation of methods to explore the causality behind computational choices—why a specific functional is chosen, the implications of a basis set, and how to interpret the resulting data to drive experimental design. Our objective is to build a self-validating framework for investigation, where each computational step is grounded in theory and aimed at producing reliable, experimentally relevant data.

The Theoretical Bedrock: Why Density Functional Theory (DFT)?

At its core, quantum chemistry aims to solve the Schrödinger equation for a given molecule to determine its energy and electronic properties. For molecules of the size and complexity of phenylthiophenes, exact solutions are computationally impossible. This is where Density Functional Theory (DFT) provides an elegant and powerful approximation.

DFT's central tenet is that the ground-state energy of a molecule can be determined from its electron density, a function of only three spatial coordinates, rather than the vastly more complex many-electron wavefunction.[3] This makes it an exceptionally efficient method for evaluating the structural and electronic characteristics of π-conjugated systems like polythiophenes.[3][4] Key properties we can extract include:

-

Optimized Geometries: The most stable 3D arrangement of atoms.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate an electron (ionization potential), while the LUMO energy relates to its ability to accept an electron (electron affinity).

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO, which is a crucial indicator of chemical reactivity, kinetic stability, and the energy required for electronic excitation.[5] Molecules with smaller gaps are generally more reactive and are often associated with enhanced conductivity in materials.[4][6]

The Computational Toolkit: Making Informed Choices

A successful DFT calculation hinges on selecting the appropriate method and basis set for the chemical system . These choices are not arbitrary; they are dictated by the properties you wish to investigate and the balance between accuracy and computational cost.

Selecting the Right Functional

The "functional" in DFT is the component that approximates the exchange-correlation energy—the most complex part of the electron-electron interaction. For phenylthiophenes, two classes of functionals are particularly relevant:

| Functional Class | Example(s) | Strengths & Applications | Causality & Justification |

| Hybrid GGA | B3LYP | A robust workhorse for geometry optimizations and ground-state properties. Widely used and validated for a vast range of organic molecules.[7] | Blends exact Hartree-Fock exchange with DFT exchange, offering a balanced description of electronic structure for many systems. It provides excellent structural parameters and vibrational frequencies. |

| Range-Separated Hybrid | CAM-B3LYP | Superior for calculating excited states (UV-Vis spectra), charge-transfer phenomena, and properties of long-range conjugated systems.[8] | Corrects the tendency of standard hybrids like B3LYP to underestimate the energy of charge-transfer states, which are common in conjugated oligomers. This is crucial for accurate prediction of optical properties. |

Choosing an Appropriate Basis Set

A basis set is a set of mathematical functions used to build the molecular orbitals. The choice of basis set is critical, especially for molecules containing second-row elements like sulfur.

| Basis Set Family | Example(s) | Key Features & When to Use | Causality & Justification |

| Pople Style | 6-31G(d), 6-311+G(d,p) | Good balance of speed and accuracy for initial optimizations and screening. | (d,p) : Adds polarization functions , which allow orbitals to change shape, essential for describing bonding accurately. + : Adds diffuse functions , which are crucial for describing anions, excited states, and weak interactions. For sulfur, at least one polarization function is mandatory for qualitative accuracy.[9] |

| Correlation-Consistent | aug-cc-pVDZ, aug-cc-pVTZ | High-accuracy calculations, particularly for final energies and benchmarking. | aug- : The "augmented" prefix indicates the presence of diffuse functions.[10] These sets are designed to systematically converge towards the complete basis set limit, providing a pathway to highly accurate results, albeit at a higher computational cost. The inclusion of "tight" d functions can be important for sulfur compounds to improve accuracy.[10][11] |

The Standard Computational Workflow: A Validated Protocol

The following protocol outlines a robust and self-validating workflow for investigating a novel phenylthiophene derivative. This workflow ensures that the final calculated properties are derived from a physically meaningful molecular structure.

Diagram: Quantum Chemical Calculation Workflow

Caption: A standard workflow for quantum chemical calculations, emphasizing the critical validation step.

Experimental Protocol: Ground State Analysis

-

Molecular Modeling: Construct the 3D structure of the phenylthiophene compound using a graphical interface like GaussView or Chemcraft.[12] Ensure reasonable initial bond lengths and angles.

-

Input File Generation: For a software package like Gaussian[13], create an input file specifying the method, basis set, and calculation type. For a ground-state optimization in a solvent, the keywords might be: #p B3LYP/6-311+G(d,p) SCRF=(PCM,Solvent=Toluene) Opt Freq

-

B3LYP/6-311+G(d,p): Specifies the functional and basis set.

-

SCRF=(PCM,Solvent=Toluene): Applies the Polarizable Continuum Model (PCM) to simulate the effects of a solvent like Toluene.[14][15][16] Solvation models are crucial as solvent polarity can significantly alter molecular properties.[17]

-

Opt: Requests a geometry optimization.

-

Freq: Requests a frequency calculation to be run after the optimization completes.

-

-

Execution & Convergence: Submit the calculation. The software will iteratively adjust the molecular geometry to find the lowest energy conformation.

-

Validation (Trustworthiness Pillar): This is the most critical step. After the calculation, inspect the output file for the results of the frequency analysis. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface.[18] If imaginary frequencies are present, it indicates a saddle point, and the initial geometry must be adjusted for re-optimization.

-

Property Extraction: Once a true minimum is confirmed, this stable geometry can be used for further, more accurate single-point energy calculations or for deriving the properties listed below.

Analysis & Interpretation: From Raw Data to Scientific Insight

The output of a quantum chemical calculation is a wealth of data. The challenge lies in translating this data into meaningful chemical and physical insights.

Key Molecular Properties

| Calculated Property | Physical/Chemical Interpretation & Significance | Application Context |

| HOMO Energy | Represents the molecule's electron-donating capability. A higher (less negative) HOMO energy indicates a better electron donor. | Organic Electronics: Crucial for matching energy levels with acceptor materials in solar cells or for efficient hole injection in OLEDs. |

| LUMO Energy | Represents the molecule's electron-accepting capability. A lower LUMO energy indicates a better electron acceptor. | Organic Electronics: Important for electron transport materials and for determining the open-circuit voltage in photovoltaic devices. |

| HOMO-LUMO Gap (Eg) | An indicator of electronic excitability and chemical stability. A smaller gap suggests the molecule is more easily excited and potentially more reactive. | Materials Science: Directly relates to the color and absorption spectrum of the material. Tuning the gap is a primary goal in designing new dyes and semiconductors.[4] |

| Molecular Electrostatic Potential (MEP) | A 3D map of the charge distribution. Red regions (negative potential) indicate nucleophilic sites (electron-rich), while blue regions (positive potential) indicate electrophilic sites (electron-poor).[18] | Drug Discovery: Identifies regions of a molecule likely to engage in electrostatic or hydrogen-bonding interactions with a protein's active site, guiding rational drug design.[13] |

| Vibrational Frequencies (IR/Raman) | Predicts the infrared and Raman spectra. The calculated frequencies can be compared with experimental spectra to confirm the synthesized structure.[19][20] | Chemical Characterization: Aids in the interpretation of experimental spectroscopic data, allowing for unambiguous assignment of vibrational modes.[19] |

| Excited States (TD-DFT) | Predicts the electronic absorption (UV-Vis) spectrum by calculating the energies of vertical excitations from the ground state.[21] | Materials & Spectroscopy: Allows for direct comparison with experimental UV-Vis spectra to validate the computational model and understand the nature of electronic transitions (e.g., π-π*).[22] |

Diagram: From Calculation to Application

Caption: The relationship between computational choices, calculated properties, and their application.

Conclusion

Quantum chemical calculations, particularly DFT, offer an indispensable framework for the rational design and analysis of phenylthiophene compounds. By moving beyond simple computation to a thoughtful selection of methods and a rigorous validation of results, researchers can generate profound insights into molecular structure, electronic properties, and reactivity. This in-silico approach accelerates the discovery cycle, reduces experimental costs, and ultimately guides the synthesis of more effective materials and therapeutic agents. The integration of these computational strategies is no longer a niche specialty but a fundamental component of modern chemical research.[18]

References

- DFT study on some polythiophenes containing benzo[d]thiazole and benzo[d]oxazole: structure and band gap. Semantic Scholar.

- Quantum Chemistry in Drug Discovery. Rowan Newsletter.

-

Experimental and Computational Study of Thiophene Based Calamitic Liquid Crystals. Oriental Journal of Chemistry. [Link]

-

Computational studies of functional polythiophenes: Overlap with device characteristics. ResearchGate. [Link]

-

Quantum Mechanical Continuum Solvation Models. Chemical Reviews. [Link]

-

Theoretical Studies on The Electronic Properties of Thiophene, Oligo- and Polythiophenes and their derivatives. ResearchGate. [Link]

-

New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. National Institutes of Health. [Link]

-

Excited State and Charge Photogeneration Dynamics in Conjugated Polymers. The Journal of Physical Chemistry B. [Link]

-

Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets. ACS Publications. [Link]

-

Vibrational spectroscopic, NMR parameters and electronic properties of three 3-phenylthiophene derivatives via density functional theory. PubMed Central. [Link]

-

Schrödinger - Physics-based Software Platform for Molecular Discovery & Design. Schrödinger. [Link]

-

What is a good basis set for organosulfur compounds, including disulfides?. ResearchGate. [Link]

-

Insights into the Structural and Vibrational Properties of Polaron in Doped Poly(3-alkyl-thiophene), P3HT. The Journal of Physical Chemistry C. [Link]

-

Computational Study of New Small Molecules based Thiophene as Donor Materials for Bulk Heterojunction Photovoltaic Cells. PubMed. [Link]

-

Rowan | ML-Powered Molecular Design and Simulation. Rowan. [Link]

-

Top: absorption spectra of thiophene oligomers computed with TD-DFT... ResearchGate. [Link]

-

Theoretical Study on the Structures, Electronic Properties, and Aromaticity of Thiophene Analogues of Anti-Kekulene. MDPI. [Link]

-

Exciton dynamics in conjugated polymer systems. Frontiers. [Link]

-

DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications. ResearchGate. [Link]

-

Solvent model. Wikipedia. [Link]

-

Structural and Electronic Properties of Thiophene-Based Supramolecular Architectures: Influence of the Underlying Metal Surfaces. PubMed Central. [Link]

-

Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets. PubMed. [Link]

-

Molecular and quantum mechanics calculations for the 1-furoyl-3-phenylthiourea as a Pb2+ Sensor. ResearchGate. [Link]

-

12.2 Chemical Solvent Models. Q-Chem Manual. [Link]

-

Quantum Software Could Make Complex Chemistry Research Process Up to 20 Times More Efficient, Trim Drug Development Costs. HPCwire. [Link]

-

Correlation effects and excited states in conjugated polymers. Sci-Hub. [Link]

-

Handbook of Thiophene-Based Materials: Applications in Organic Electronics and Photonics. ResearchGate. [Link]

-

Electrochemical Synthesis and Vibrational Mode Analysis of poly (3-methelthiophene). International Journal of Electrochemical Science. [Link]

-

Modeling Polaron Excitations and Stabilization Mechanisms in Conjugated Polymers. arXiv. [Link]

-

Computational Investigation on the Electronic Structure and Functionalities of a Thiophene-Based Covalent Triazine Framework. ACS Omega. [Link]

-

DFT and EPR Study of Spin Excitations in Oxidized Thiophene-Based Conjugated Oligomers. Advanced Energy Conversion Materials. [Link]

-

A Brief Review of Density Functional Theory and Solvation Model. ChemRxiv. [Link]

-

Vibrations of polythiophenes. Sci-Hub. [Link]

-

DFT study on some polythiophenes containing benzo[d]thiazole and benzo[d]oxazole: structure and band gap. PubMed Central. [Link]

-

A joint theoretical and experimental study on the electronic properties of phenyl-capped 3,4-ethylenedioxythiophene oligomers. ResearchGate. [Link]

-

Integrated Scientific Computing and Information Technologies - Softwares. iSciTech. [Link]

-

Sulphur Basis-Sets. crystal.unito.it. [Link]

-

Generating Long-Lived Triplet Excited States in Narrow Bandgap Conjugated Polymers. Journal of the American Chemical Society. [Link]

-

Predicting UV-Vis Spectra of Benzothio/Dithiophene Polymers for Photodetectors by Machine-Learning-Assisted Computational Studies. MDPI. [Link]

-

Excited State Dynamics of Dibenzothiophene Derivatives. ChemRxiv. [Link]

-

Solvation Models. NWChem. [Link]

-

Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights. PubMed Central. [Link]

-

Thiophene-Based Covalent Organic Frameworks: Synthesis, Photophysics and Light-Driven Applications. MDPI. [Link]

-

2023 VWSCC: Session 06 — Molecular Properties and Spectra Using DFT and TDDFT. YouTube. [Link]

-

Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thiophene-Based Covalent Organic Frameworks: Synthesis, Photophysics and Light-Driven Applications | MDPI [mdpi.com]

- 3. DFT study on some polythiophenes containing benzo[d]thiazole and benzo[d]oxazole: structure and band gap - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Experimental and Computational Study of Thiophene Based Calamitic Liquid Crystals – Oriental Journal of Chemistry [orientjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. Vibrational spectroscopic, NMR parameters and electronic properties of three 3-phenylthiophene derivatives via density functional theory - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Predicting UV-Vis Spectra of Benzothio/Dithiophene Polymers for Photodetectors by Machine-Learning-Assisted Computational Studies [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. iscitech.com [iscitech.com]

- 13. rowansci.substack.com [rowansci.substack.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 12.2 Chemical Solvent Models⣠Chapter 12 Molecules in Complex Environments: Solvent Models, QM/MM and QM/EFP Features, Density Embedding ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]

- 16. Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Solvent model - Wikipedia [en.wikipedia.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Sci-Hub. Vibrations of polythiophenes / Computational and Theoretical Chemistry, 2012 [sci-hub.st]

- 21. m.youtube.com [m.youtube.com]

- 22. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Facile Synthesis of 2-Methyl-5-phenylthiophene via Suzuki-Miyaura Cross-Coupling

Abstract